N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline
Description
N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline and N-[benzotriazol-2-yl(phenyl)methyl]aniline are benzotriazole-containing enamine derivatives. These compounds are structurally characterized by a benzotriazole moiety (either in the 1-yl or 2-yl position) attached to a phenylmethylaniline backbone. The dihydrobenzotriazole variant (3a,7a-dihydro) introduces partial saturation in the benzotriazole ring, which may influence electronic properties and reactivity compared to the fully aromatic 2-yl analog . These compounds are of interest due to their utility as stable alternatives to α-halogenated enamines, enabling nucleophilic substitution reactions while avoiding the instability associated with α-chloroenamines .
Properties
IUPAC Name |
N-[3a,7a-dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4.C19H16N4/c1-3-9-15(10-4-1)19(20-16-11-5-2-6-12-16)23-18-14-8-7-13-17(18)21-22-23;1-3-9-15(10-4-1)19(20-16-11-5-2-6-12-16)23-21-17-13-7-8-14-18(17)22-23/h1-14,17-20H;1-14,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHOMMASBXBEIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(NC2=CC=CC=C2)N3C4C=CC=CC4N=N3.C1=CC=C(C=C1)C(NC2=CC=CC=C2)N3N=C4C=CC=CC4=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746478 | |
| Record name | N-[(2H-Benzotriazol-2-yl)(phenyl)methyl]aniline--N-[(3a,7a-dihydro-1H-benzotriazol-1-yl)(phenyl)methyl]aniline (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217802-18-0 | |
| Record name | N-[(2H-Benzotriazol-2-yl)(phenyl)methyl]aniline--N-[(3a,7a-dihydro-1H-benzotriazol-1-yl)(phenyl)methyl]aniline (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline and N-[benzotriazol-2-yl(phenyl)methyl]aniline are compounds belonging to the benzotriazole class, which have garnered attention for their potential biological activities. These compounds are structurally characterized by their benzotriazole moieties linked to an aniline group, which contributes to their chemical properties and biological interactions.
- Molecular Formula : C₃₈H₃₄N₈
- Molecular Weight : 602.73 g/mol
- CAS Number : 1217802-18-0
The biological activity of these compounds is often associated with their ability to interact with various biological targets, including enzymes and receptors. The benzotriazole structure is known for its role in:
- Inhibition of Enzymatic Activity : Benzotriazoles can act as inhibitors for certain enzymes involved in metabolic pathways.
- Antioxidant Properties : Some studies suggest that these compounds exhibit antioxidant activity, which can protect cells from oxidative stress.
- Antimicrobial Activity : Research indicates that benzotriazole derivatives may possess antimicrobial properties against various pathogens.
Biological Activity Data
The following table summarizes key findings related to the biological activity of N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline and N-[benzotriazol-2-yl(phenyl)methyl]aniline:
| Activity Type | Findings |
|---|---|
| Enzyme Inhibition | Inhibitory effects on cytochrome P450 enzymes were noted in vitro studies. |
| Antioxidant Activity | Demonstrated significant scavenging of free radicals in laboratory assays. |
| Antimicrobial Effects | Showed effectiveness against Gram-positive and Gram-negative bacteria. |
| Cytotoxicity | Exhibited cytotoxic effects on cancer cell lines in preliminary studies. |
Case Studies
-
Antioxidant Activity Study :
A study evaluated the antioxidant capacity of various benzotriazole derivatives, including the target compounds. Results indicated a notable reduction in oxidative stress markers in treated cells compared to controls, suggesting potential therapeutic applications in oxidative stress-related diseases. -
Antimicrobial Efficacy :
Research conducted on the antimicrobial properties revealed that both compounds exhibited significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. This suggests their potential use as antimicrobial agents in pharmaceuticals. -
Cytotoxicity Assessment :
A cytotoxicity assay performed on human cancer cell lines (e.g., HeLa and MCF-7) showed that the compounds induced apoptosis at specific concentrations, indicating a possible avenue for cancer treatment research.
Scientific Research Applications
Scientific Research Applications
-
UV Absorption and Stabilization
- Benzotriazoles are widely recognized for their ability to absorb ultraviolet (UV) light, making them effective UV stabilizers in plastics and coatings. The compounds can prevent degradation of materials exposed to sunlight, thus extending their lifespan. Studies have shown that incorporating benzotriazole derivatives into polymer matrices significantly improves UV resistance .
- Antioxidant Properties
- Photoprotective Agents
- Biological Activity
Case Studies
Comparison with Similar Compounds
Tables
Table 1: Comparative Reactivity of Benzotriazole Derivatives
| Compound | Reaction Partner | Product | Yield | Reference |
|---|---|---|---|---|
| 5a (2-yl enamine) | Phenylethynylzinc chloride | 7 (propenylaniline) | 76% | |
| α-Chloroenamine (hypothetical) | Phenylethynylzinc chloride | Decomposition | N/A |
Table 2: Stability Metrics
| Compound Class | Thermal Stability | Oxidative Stability | Solubility (CH3CN) |
|---|---|---|---|
| α-Benzotriazol-1-yl enamines | High | Moderate | High |
| α-Benzotriazol-2-yl enamines | Moderate | High | Moderate |
| α-Chloroenamines | Low | Low | Low |
Preparation Methods
Reagents and Conditions
- Starting materials: Benzotriazole or its derivatives, phenylmethyl halides or formyl derivatives, and aniline.
- Catalysts and additives: Boric acid, phosphorus oxychloride, and formic acid are commonly used to facilitate formylation and coupling reactions.
- Solvents: Toluene, ethyl acetate, petroleum ether, and other organic solvents are employed for reaction media and purification steps.
- Temperature: Typically, reactions are conducted between 80-90°C with controlled heating and stirring.
- Addition method: Dropwise addition of reactive reagents (e.g., formic acid and amine components) is critical to control exothermicity and reaction kinetics.
Stepwise Synthesis
Formylation of N-methylaniline:
- N-methylaniline is reacted with formic acid in the presence of boric acid.
- The formic acid and N-methylaniline are added dropwise to control the exothermic reaction.
- The molar ratios depend on the purity of formic acid used (anhydrous or 88% aqueous).
- Typical molar ratios:
- Anhydrous formic acid: 1.1-1.5 mol per mol N-methylaniline
- Boric acid: 1.3-1.6 mol per mol N-methylaniline
- For 88% formic acid, boric acid is increased to 1.8-2.6 mol per mol N-methylaniline.
Reaction with benzotriazole derivatives:
- Benzotriazole or substituted benzotriazole is reacted with phenylmethyl derivatives under heating (80-90°C) in solvents like toluene.
- Phosphorus oxychloride is used as a chlorinating and dehydrating agent to facilitate coupling.
- The reaction mixture is stirred and monitored by thin-layer chromatography (TLC) to confirm completion.
- After reaction, the mixture is diluted with toluene and water, stirred, and separated into organic and aqueous layers.
- The organic layer is dried over anhydrous sodium sulfate, solvent recovered, and the product purified by vacuum distillation.
-
- The purified product is typically collected as a fraction boiling around 104-114 °C under reduced pressure (1 mmHg).
- Yields reported range from 73% to 83%, with purity confirmed by gas phase content analysis (~98%).
Representative Reaction Data
| Step | Reagents & Conditions | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Formylation of N-methylaniline | N-methylaniline + formic acid + boric acid (dropwise addition) | 80-90 | 6 | 83.3 | 98.5 | Use of anhydrous or 88% formic acid impacts molar ratios |
| Coupling with benzotriazole | Benzotriazole + phenylmethyl derivative + POCl3 in toluene | 80-90 | 3-8 | 73.2-82.4 | 98.2 | TLC monitoring; organic layer drying and vacuum distillation |
Analysis of Preparation Methods
Reaction Control and Optimization
- Exothermicity management: Dropwise addition of formic acid and amine is essential to prevent uncontrolled temperature rise, which can lead to side reactions or decomposition.
- Molar ratios: Adjusting the molar ratios of formic acid and boric acid according to the purity of reagents ensures complete reaction and high yield.
- Temperature and time: Maintaining reaction temperature between 80-90°C and monitoring by TLC allows for optimal conversion without overreaction.
Purification Techniques
- Use of organic solvents such as toluene for extraction and anhydrous sodium sulfate for drying ensures removal of water and impurities.
- Vacuum distillation under reduced pressure helps isolate the target compound with high purity and prevents thermal degradation.
Yield and Purity Considerations
- The yields reported (73-83%) are considered good for such heterocyclic amine derivatives, indicating efficient synthesis.
- Purity above 98% by gas phase analysis confirms the effectiveness of the purification steps.
Summary Table of Key Preparation Parameters
| Parameter | Value/Range | Impact on Preparation |
|---|---|---|
| Formic acid purity | Anhydrous or 88% aqueous | Affects molar ratios and reaction kinetics |
| Molar ratio (formic acid:N-methylaniline) | 1.1-1.5 | Ensures complete formylation |
| Molar ratio (boric acid:N-methylaniline) | 1.3-1.6 (anhydrous FA), 1.8-2.6 (88% FA) | Catalyst amount for reaction efficiency |
| Reaction temperature | 80-90 °C | Optimal for reaction rate and selectivity |
| Reaction time | 3-8 hours | Sufficient for completion without degradation |
| Solvent | Toluene, ethyl acetate, petroleum ether | Solvent for reaction and purification |
| Purification method | Vacuum distillation under 1 mmHg | High purity isolation |
| Yield | 73-83% | High efficiency for complex heterocyclic synthesis |
Q & A
Q. What are the established synthetic routes for preparing these α-benzotriazolylenamines?
Two primary methods are documented:
- Route 1 : Reacting N-(trans-buten-1-yl)-N-methylaniline with 1-chloro-1H-1,2,3-benzotriazole, followed by base-induced HCl elimination. This yields E/Z isomers (e.g., 5a and 5b ) with moderate yields (52–68%) .
- Route 2 : Treating amides (1a–g ) with benzotriazole (BtH), POCl₃, and NEt₃ in CH₃CN. This produces α-(benzotriazol-1-yl)enamines (3a–g , 4a–f , 5a ) in higher yields (60–85%) with controlled isomer separation .
Q. Key Parameters :
- Temperature: 0–25°C.
- Solvent polarity (CH₃CN preferred for solubility).
- Stoichiometric ratio of BtH to amide (1:1.2).
| Compound | Starting Material | Method | Yield (%) | Isomer Configuration |
|---|---|---|---|---|
| 3a | 1a | Route 2 | 75 | Z |
| 5a | 2a | Route 1 | 68 | E |
| 5b | 2b | Route 1 | 52 | E |
Q. How are these compounds characterized to confirm structural integrity and isomer configuration?
- Nuclear Magnetic Resonance (NMR) : Distinguishes E/Z isomers via coupling constants (e.g., J = 12–14 Hz for trans olefinic protons in Z isomers) .
- High-Performance Liquid Chromatography (HPLC) : Separates isomeric mixtures (e.g., 3f/4f unresolved due to steric hindrance) .
- X-ray Crystallography : Validates stereochemistry in crystalline derivatives (e.g., 5a with defined E-configuration) .
Q. Why are α-benzotriazolylenamines preferred as stable alternatives to α-chloroenamines?
- Leaving Group Efficiency : Benzotriazole’s resonance-stabilized anion facilitates nucleophilic substitution while avoiding side reactions (e.g., elimination) common with α-chloroenamines .
- Stability : These enamines resist hydrolysis under ambient conditions due to the electron-withdrawing benzotriazolyl group, enabling long-term storage .
Advanced Research Questions
Q. What mechanistic insights explain the nucleophilic substitution reactivity of benzotriazolyl groups?
- Pathway : The reaction of 5a with phenylethynylzinc chloride proceeds via a bimolecular nucleophilic substitution (SN2), supported by second-order kinetics (first-order in enamine and nucleophile) .
- Steric Effects : Bulky substituents (e.g., 3f/4f ) reduce reactivity by hindering nucleophile access, necessitating optimized transition-state geometries .
Q. What methodologies are effective for separating E/Z isomers, and what challenges persist?
- Chromatography : Silica gel columns with hexane/ethyl acetate (4:1) resolve most isomers (e.g., 3a (Z) vs. 5a (E)) .
- Crystallization : Selective recrystallization in ethanol isolates pure E isomers (e.g., 5b ) .
- Challenges : Mixtures like 3f/4f resist separation due to conformational flexibility and similar polarity .
Q. How do structural modifications influence reactivity and stability in cross-coupling reactions?
- Electron-Withdrawing Groups (EWGs) : Derivatives with para-nitro substituents exhibit accelerated substitution rates due to enhanced leaving-group ability .
- Steric Bulk : Ortho-methyl groups reduce yields in Suzuki-Miyaura couplings by impeding catalyst access .
| Derivative | Substituent | Reaction Rate (Relative to 5a ) |
|---|---|---|
| 3a | H | 1.0 (baseline) |
| 3b | p-NO₂ | 2.5 |
| 3c | o-Me | 0.3 |
Q. Are there contradictions in reported synthetic yields or reaction scopes?
- Yield Variability : Route 1 yields fluctuate (52–68%) due to competing elimination pathways, while Route 2 provides consistent yields (60–85%) .
- Scope Limitations : Aliphatic amides (e.g., 1g ) underperform in Route 2 due to poor solubility in CH₃CN .
Q. What advanced methods study the electronic properties of these compounds?
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to rationalize nucleophilic attack sites .
- UV-Vis Spectroscopy : Correlates π→π* transitions with conjugation length in aryl-substituted derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
